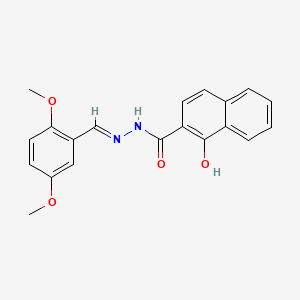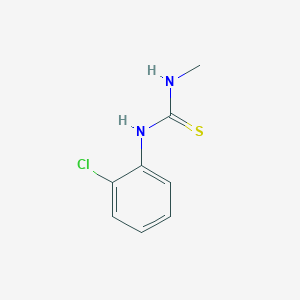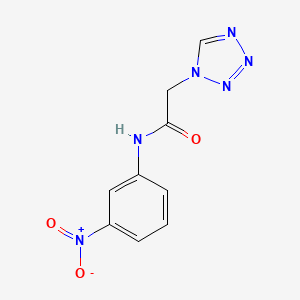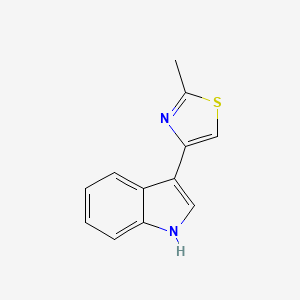![molecular formula C16H18N2O3 B5862367 2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
2-[benzyl(3-nitrobenzyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[benzyl(3-nitrobenzyl)amino]ethanol is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of benzyl alcohol and has been synthesized through various methods. The compound has been found to have potential applications in the field of medicinal chemistry, particularly in the treatment of cancer.
作用机制
The mechanism of action of 2-[benzyl(3-nitrobenzyl)amino]ethanol involves the inhibition of specific proteins that are involved in the growth and proliferation of cancer cells. The compound targets the microtubule network, which is essential for the division and growth of cancer cells. The inhibition of this network leads to the arrest of the cell cycle and the eventual death of cancer cells. The compound has also been found to have anti-inflammatory properties, which could be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. Studies have shown that the compound has low toxicity and is well-tolerated in animal models. The compound has been found to have a high binding affinity for specific proteins, which could be useful in the development of targeted therapies for cancer. The compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-[benzyl(3-nitrobenzyl)amino]ethanol in lab experiments include its potential as a targeted therapy for cancer and its low toxicity. The compound has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research. However, the limitations of using the compound in lab experiments include its limited availability and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research on 2-[benzyl(3-nitrobenzyl)amino]ethanol. One direction is to further study the mechanism of action of the compound and its potential as a targeted therapy for cancer. Another direction is to study the compound's anti-inflammatory properties and its potential in the treatment of various inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans and its potential as a drug candidate. Overall, the research on this compound has shown promising results and has the potential to contribute to the development of new therapies for cancer and inflammatory diseases.
合成方法
2-[benzyl(3-nitrobenzyl)amino]ethanol can be synthesized through various methods. One of the commonly used methods involves the reaction of benzyl alcohol with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction leads to the formation of this compound as the main product. Other methods involve the use of different reagents and conditions, but the overall goal is to achieve the same end product.
科学研究应用
2-[benzyl(3-nitrobenzyl)amino]ethanol has been found to have potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of cancer, particularly in inhibiting the growth of cancer cells. Studies have shown that the compound targets specific proteins that are involved in the growth and proliferation of cancer cells, leading to their inhibition. The compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
2-[benzyl-[(3-nitrophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-10-9-17(12-14-5-2-1-3-6-14)13-15-7-4-8-16(11-15)18(20)21/h1-8,11,19H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCMRLOIFRDSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)

![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)



![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)
![ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate](/img/structure/B5862379.png)

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)